molecular formula C11H13FO2 B14017035 3-Fluoro-6-methyl-2-propoxybenzaldehyde

3-Fluoro-6-methyl-2-propoxybenzaldehyde

Cat. No.: B14017035
M. Wt: 196.22 g/mol
InChI Key: GHMPTYFIMOKZRN-UHFFFAOYSA-N
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Description

3-Fluoro-6-methyl-2-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at position 3, a methyl group at position 6, and a propoxy group at position 2 of the benzene ring. Its molecular formula is C₁₁H₁₃FO₂, with a molar mass of 196.22 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing fluorine atom and the steric effects of the methyl and propoxy substituents.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-6-methyl-2-propoxybenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-3-6-14-11-9(7-13)8(2)4-5-10(11)12/h4-5,7H,3,6H2,1-2H3

InChI Key

GHMPTYFIMOKZRN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1C=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methyl-2-propoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, 6-methylphenol, and propyl bromide.

    Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for 3-Fluoro-6-methyl-2-propoxybenzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Fluoro-6-methyl-2-propoxybenzoic acid.

    Reduction: 3-Fluoro-6-methyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-methyl-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methyl-2-propoxybenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications References
3-Fluoro-6-methyl-2-propoxybenzaldehyde (Target) C₁₁H₁₃FO₂ 196.22 -F (3), -CH₃ (6), -OCH₂CH₂CH₃ (2) High lipophilicity; potential use in medicinal chemistry for aldehyde-mediated coupling reactions. N/A
3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde C₁₀H₁₁FO₂ 182.19 -F (3), -CH₃ (6), -CH₂OCH₃ (2) Lower hydrophobicity than target due to shorter methoxymethyl chain; used in agrochemical intermediates.
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde C₁₄H₁₁FO₂ 230.23 -F (3), -OCH₃ (6), benzaldehyde (biphenyl) Enhanced π-conjugation increases boiling point (predicted: 343.7°C); suited for OLED precursors.
3-Fluoro-6-methylphenethyl acetate C₁₁H₁₃FO₂ 196.22 -F (3), -CH₃ (6), acetate ester Ester group improves stability; prodrug applications in pharmaceuticals.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The propoxy group in the target compound confers higher lipophilicity compared to the methoxymethyl group in , as longer alkyl chains enhance hydrophobic interactions. This property is critical for membrane permeability in drug design.
  • Electronic Effects : The fluorine atom at position 3 stabilizes the aldehyde group via electron withdrawal, a feature shared with and . However, the biphenyl system in introduces extended conjugation, reducing electrophilicity at the aldehyde compared to the target compound.
  • Thermal Stability : The biphenyl analog has a predicted boiling point of 343.7°C , higher than the target due to increased molecular weight and π-stacking interactions.

Functional Group Reactivity

  • Aldehyde vs. Ester : The target’s aldehyde group enables nucleophilic additions (e.g., Schiff base formation), whereas the acetate ester in requires hydrolysis to release active metabolites.
  • Propoxy vs. Methoxymethyl : The propoxy group’s flexibility may reduce steric hindrance in synthetic reactions compared to the rigid methoxymethyl substituent in .

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